molecular formula C6H14Cl2N2O2 B2936306 (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride CAS No. 92418-32-1

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

Cat. No.: B2936306
CAS No.: 92418-32-1
M. Wt: 217.09
InChI Key: VOSJFOCIQDMNOQ-MGXNYLRYSA-N
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Description

“(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride” is a chemical compound with the molecular formula C6H11NO3. It is a white to yellow solid . The compound is also known as D-Glucitol, 2-amino-1,4:3,6-dianhydro-2-deoxy .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2/t3-,4+,5+,6+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 310.3±42.0 °C and a predicted density of 1.324±0.06 g/cm3 . Its pKa is predicted to be 13.54±0.40 .

Scientific Research Applications

Synthesis and Ligand Applications

The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, closely related to the compound , has been reported as a key ligand for a new generation of HIV protease inhibitors. This synthesis involves a highly stereoselective anti-aldol reaction, indicating its potential application in the development of pharmaceutical compounds (Ghosh, Li, & Perali, 2006).

Another study focused on the asymmetric one-pot synthesis of the same compound, highlighting its role as a key component in current HIV protease inhibitors, including darunavir. This efficient synthesis method uses a one-pot procedure, which could be relevant for large-scale production of pharmaceuticals (Sevenich et al., 2017).

Furan Derivatives and Biomass Conversion

Research on the conversion of biomass into valuable chemicals has identified furan derivatives, such as 5-hydroxymethylfurfural (HMF), as promising platform molecules. These compounds, derived from furan, are considered crucial for the development of bio-based chemicals and fuels, showcasing the broader applicability of furan derivatives in sustainable chemistry and industrial applications (Teong, Yi, & Zhang, 2014).

Novel Synthesis Methods

Studies have also developed novel synthesis methods for dihydrofuro[2,3-b]furan derivatives, showcasing innovative approaches to constructing fused furofuran compounds. These methods, being time-saving and catalyst-free, could offer new pathways for the synthesis of complex organic molecules, further expanding the utility of furan derivatives in chemical synthesis (Shu et al., 2013).

Biobased Materials

Bifurfural, a compound related to furan derivatives, has been used to synthesize poly(Schiff base)s in an environmentally benign process. This study underscores the potential of furan-based chemicals as biobased building blocks for creating polymers with unique properties, such as high rigidity and expanded π-conjugation, highlighting the role of furan derivatives in the development of sustainable materials (Tachibana, Hayashi, & Kasuya, 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Future Directions

The future directions for this compound would depend on its potential applications. Given its unique structure, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFOCIQDMNOQ-MGXNYLRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92418-32-1
Record name (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
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